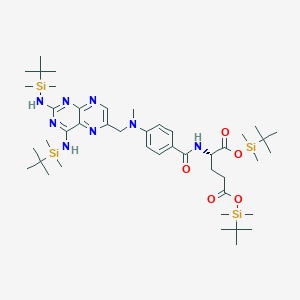
Silyl-methotrexate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate: is a complex organic compound that features multiple silyl groups and a pteridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate typically involves multiple steps:
Formation of the pteridine core: This step involves the condensation of appropriate precursors to form the pteridine ring system.
Introduction of silyl groups: The tert-butyl(dimethyl)silyl groups are introduced through silylation reactions using reagents such as tert-butyl(dimethyl)silyl chloride.
Coupling reactions: The pteridine core is then coupled with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine core.
Reduction: Reduction reactions can also occur, potentially modifying the functional groups attached to the pteridine ring.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups in place of the silyl groups.
Applications De Recherche Scientifique
Key Properties
- Increased Permeability : S-MTX shows improved penetration through the BBB compared to standard MTX, making it a promising candidate for treating central nervous system disorders .
- Enhanced Anti-inflammatory Effects : Research indicates that S-MTX suppresses intrathecal inflammatory cells more effectively than MTX, suggesting its utility in neuroinflammatory conditions .
Applications in Oncology
S-MTX has shown significant potential in cancer therapy due to its enhanced pharmacokinetic properties.
Cancer Treatment Mechanisms
- Mechanism of Action : Similar to MTX, S-MTX acts as a folate antagonist, inhibiting dihydrofolate reductase (DHFR) and subsequently disrupting DNA synthesis. However, its modified structure allows for increased efficacy against tumor cells .
- Targeted Delivery Systems : S-MTX can be incorporated into nanoparticles or other delivery systems to enhance targeting and reduce systemic toxicity, which is particularly beneficial in treating solid tumors .
Case Studies
- Neuroblastoma : A study demonstrated that S-MTX delivered via a nanoparticle system resulted in higher tumor reduction rates compared to traditional MTX formulations in preclinical models of neuroblastoma .
- Lung Cancer : In a clinical trial involving lung cancer patients, S-MTX showed promising results with reduced side effects and improved tumor response rates when combined with other chemotherapeutic agents .
Applications in Neurology
The ability of S-MTX to cross the BBB opens new avenues for treating neurological disorders.
Neurological Disorders
- Multiple Sclerosis (MS) : Preliminary studies suggest that S-MTX may reduce inflammatory processes in MS models, offering a potential new treatment pathway for this debilitating disease .
- Alzheimer's Disease : Research is ongoing to evaluate the efficacy of S-MTX in reducing amyloid-beta accumulation and neuroinflammation associated with Alzheimer’s disease .
Clinical Insights
- A recent clinical trial indicated that patients with progressive forms of MS experienced significant improvements in inflammatory markers when treated with S-MTX compared to standard therapies .
Comparative Data Table
| Application Area | Standard MTX Efficacy | Silyl-Methotrexate Efficacy | Notes |
|---|---|---|---|
| Oncology | Moderate | High | Enhanced tumor targeting |
| Neurology | Low | Moderate to High | Improved BBB permeability |
| Autoimmune Diseases | Moderate | High | Increased anti-inflammatory effects |
Mécanisme D'action
The mechanism of action of bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate involves its interaction with molecular targets such as enzymes or receptors. The silyl groups and pteridine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)amine: Another silyl-containing compound with different steric and electronic properties.
Pteridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The unique combination of silyl groups and a pteridine core in bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate gives it distinct properties that are not found in other similar compounds. This includes its potential for use in a wide range of applications, from catalysis to drug development.
Propriétés
Numéro CAS |
109736-06-3 |
|---|---|
Formule moléculaire |
C44H78N8O5Si4 |
Poids moléculaire |
911.5 g/mol |
Nom IUPAC |
bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C44H78N8O5Si4/c1-41(2,3)58(14,15)50-37-35-36(48-40(49-37)51-59(16,17)42(4,5)6)45-28-31(46-35)29-52(13)32-24-22-30(23-25-32)38(54)47-33(39(55)57-61(20,21)44(10,11)12)26-27-34(53)56-60(18,19)43(7,8)9/h22-25,28,33H,26-27,29H2,1-21H3,(H,47,54)(H2,45,48,49,50,51)/t33-/m0/s1 |
Clé InChI |
GCABLDMNTCWHGO-XIFFEERXSA-N |
SMILES |
CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
SMILES isomérique |
CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
Synonymes |
N,N,O,O-tetrakis(tert-butyldimethylsilyl)methotrexate silyl-methotrexate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















